molecular formula C11H17N3O3S B14815348 N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-4-YL)methanesulfonamide

Cat. No.: B14815348
M. Wt: 271.34 g/mol
InChI Key: MVIODGFUIASKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[3-cyclopropyloxy-5-(dimethylamino)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)9-6-12-7-10(17-8-4-5-8)11(9)13-18(3,15)16/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

MVIODGFUIASKSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-4-YL)methanesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and dimethylamino groups.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for monitoring the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-4-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-(dimethylamino)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.